BenchChemオンラインストアへようこそ!

Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate (CAS 1540400-20-1) is a morpholine-containing amino acid ester scaffold belonging to the class of tertiary amines. The compound features a morpholine ring linked via a methylene bridge to a glycine tert-butyl ester, with an N-methyl substituent on the secondary amine.

Molecular Formula C12H24N2O3
Molecular Weight 244.33 g/mol
CAS No. 1540400-20-1
Cat. No. B1380333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate
CAS1540400-20-1
Molecular FormulaC12H24N2O3
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN(C)CC1CNCCO1
InChIInChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)9-14(4)8-10-7-13-5-6-16-10/h10,13H,5-9H2,1-4H3
InChIKeyDKCGLPPPLGQKNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate (CAS 1540400-20-1): A Morpholine-Acetic Acid Ester Scaffold for Medicinal Chemistry and Fragment-Based Library Synthesis


Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate (CAS 1540400-20-1) is a morpholine-containing amino acid ester scaffold belonging to the class of tertiary amines [1]. The compound features a morpholine ring linked via a methylene bridge to a glycine tert-butyl ester, with an N-methyl substituent on the secondary amine [1]. With a molecular weight of 244.33 g/mol and the molecular formula C₁₂H₂₄N₂O₃, it serves as a versatile building block for the synthesis of more complex drug-like molecules [1]. Its structure incorporates a protected glycine moiety (tert-butyl ester) and a basic morpholine nitrogen, enabling diverse reactivity in medicinal chemistry programs [1].

Why Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate Cannot Be Replaced by Other Morpholine-Amino Acid Esters


Generic substitution among morpholine-amino acid ester building blocks is scientifically unsound due to marked differences in physicochemical properties that dictate synthetic utility, biological activity, and downstream handling. Even structurally similar compounds, such as tert-butyl N-acetyl-N-(morpholin-2-ylmethyl)glycinate (CAS 1803600-89-6) and methyl[(morpholin-2-yl)methyl]amine (CAS 122894-45-5), exhibit substantial variations in molecular weight, lipophilicity (LogP), hydrogen bonding capacity, and physical form [1][2]. These differences directly impact key parameters including solubility, membrane permeability, and compatibility with parallel synthesis protocols, precluding simple one-to-one replacement without altering project outcomes [1][2].

Quantitative Differentiation of Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate from Analogous Scaffolds


Molecular Weight and Lipophilicity Profiling for Drug-Likeness Optimization

Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate exhibits an intermediate molecular weight (244.33 g/mol) and lipophilicity (XLogP3-AA = 0.4) compared to its closest morpholine-based glycinate analogs [1]. In contrast, methyl[(morpholin-2-yl)methyl]amine (CAS 122894-45-5) has a significantly lower molecular weight (130.19 g/mol) and higher polarity (LogP = -0.72), while tert-butyl N-acetyl-N-(morpholin-2-ylmethyl)glycinate (CAS 1803600-89-6) is both heavier (272.34 g/mol) and slightly more lipophilic (LogP = 0.165) [2]. This intermediate profile positions the target compound within the optimal range for oral bioavailability according to Lipinski's Rule of Five (MW < 500, LogP ≤ 5), providing a balanced starting point for lead optimization [1].

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Hydrogen Bond Donor/Acceptor Counts and Rotatable Bond Flexibility

The target compound contains 1 hydrogen bond donor (HBD) and 5 hydrogen bond acceptors (HBA), with 6 rotatable bonds [1]. In comparison, methyl[(morpholin-2-yl)methyl]amine possesses 2 HBD, 3 HBA, and only 2 rotatable bonds, while the N-acetyl analog has 1 HBD, 5 HBA, and 4 rotatable bonds [2]. The higher rotatable bond count of the target compound confers greater conformational flexibility, which may enhance target engagement in binding pockets that demand induced-fit adaptation, while the single HBD minimizes polar desolvation penalties upon membrane transit [1].

Structure-Activity Relationship (SAR) Ligand Efficiency Metrics Fragment-Based Drug Design

Physical Form and Handling Characteristics for Automated Synthesis Workflows

Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate is supplied as a liquid at ambient temperature, in contrast to methyl[(morpholin-2-yl)methyl]amine which is a solid at 20°C . The liquid physical form facilitates direct dispensing using automated liquid handlers, eliminating the need for manual weighing or dissolution steps that can introduce variability and slow throughput in parallel synthesis campaigns . The N-acetyl analog (CAS 1803600-89-6) is also reported as an oil, but requires specialized storage conditions and carries higher per-mg pricing .

Parallel Synthesis Automated Liquid Handling Medicinal Chemistry Logistics

Synthetic Versatility: Orthogonal Protecting Group Strategy

The tert-butyl ester group in the target compound serves as an acid-labile protecting group for the glycine carboxylate, orthogonal to the basic morpholine nitrogen which remains available for alkylation or acylation reactions [1]. This orthogonal reactivity is absent in the simpler methyl[(morpholin-2-yl)methyl]amine, which lacks a protected carboxylate handle, and differs from the N-acetyl analog where the amine is capped with an acetyl group that requires harsher deprotection conditions [1][2]. The combination of a protected amino acid moiety and a free secondary amine in the morpholine ring enables sequential derivatization strategies common in peptidomimetic and macrocyclic inhibitor synthesis [1].

Protecting Group Chemistry Peptidomimetic Synthesis Complex Molecule Construction

Optimal Use Cases for Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate Based on Quantitative Differentiation


Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Physicochemical Profiles

The intermediate molecular weight (244.33 g/mol) and lipophilicity (XLogP3-AA 0.4) of tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate position it as a privileged starting point for lead optimization programs targeting oral bioavailability [1]. Unlike the more polar methyl analog or heavier acetyl derivative, this scaffold maintains compliance with Lipinski's Rule of Five while providing sufficient hydrophobic character for target engagement [1]. Medicinal chemists can confidently incorporate this building block into library designs without the need for extensive property-tempering modifications [1].

Automated Parallel Synthesis and High-Throughput Chemistry Workflows

The liquid physical form of tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate at room temperature eliminates the solid-handling bottlenecks associated with powder weighing and dissolution [1]. This property makes it ideal for integration into automated liquid handling platforms, where precise volumetric dispensing reduces variability and accelerates library production [1]. Procurement teams supporting high-throughput medicinal chemistry groups should prioritize liquid building blocks to maximize automation return on investment [1].

Peptidomimetic and Macrocyclic Inhibitor Synthesis via Sequential Derivatization

The orthogonal protecting group strategy—combining an acid-labile tert-butyl ester with a nucleophilic morpholine NH—enables sequential derivatization of the glycine carboxylate and the morpholine ring [1]. This architecture supports the construction of peptidomimetics, constrained cyclic peptides, and macrocyclic kinase inhibitors where precise control over functional group installation is critical [1]. The free secondary amine allows for late-stage diversification, while the tert-butyl ester can be selectively cleaved to reveal a free carboxylic acid for conjugation or salt formation [1].

Fragment-Based Drug Discovery Libraries Focused on Morpholine-Containing Scaffolds

With a low hydrogen bond donor count (1 HBD) and high conformational flexibility (6 rotatable bonds), tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate is well-suited for inclusion in fragment libraries where ligand efficiency is paramount [1]. The morpholine core is a recognized privileged structure in medicinal chemistry, and the N-methyl glycinate side chain offers vectors for fragment growth [1]. The compound's physicochemical profile aligns with the 'rule of three' guidelines for fragment libraries (MW < 300, LogP ≤ 3, HBD ≤ 3) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.